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Compound of Interest

Compound Name: Jatrophane 2

Cat. No.: B8260490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for a jatrophane
diterpene, referred to as "Jatrophane 2," isolated from the roots of Euphorbia nicaeensis.
Jatrophane diterpenoids are a class of natural products known for their complex structures and
interesting biological activities, including the modulation of multidrug resistance in cancer cells.
[1][2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry
(MS) data, the experimental protocols used for their acquisition, and a workflow for assessing a
key biological activity.

Core Spectroscopic Data

The structural elucidation of Jatrophane 2 was accomplished through extensive spectroscopic
analysis, primarily using 1D and 2D NMR techniques and high-resolution electrospray
ionization mass spectrometry (HRESIMS).[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is
a critical step in its identification.

Table 1: HRESIMS Data for Jatrophane 2

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8260490?utm_src=pdf-interest
https://www.benchchem.com/product/b8260490?utm_src=pdf-body
https://cer.ihtm.bg.ac.rs/bitstream/handle/123456789/4910/5document.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/publication/232320215_Jatrophane_diterpenoids_from_the_latex_of_Euphorbia_dendroides_and_their_anti-P-glycoprotein_activity_in_human_multi-drug_resistant_cancer_cell_lines
https://www.benchchem.com/product/b8260490?utm_src=pdf-body
https://cer.ihtm.bg.ac.rs/bitstream/handle/123456789/4910/5document.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/product/b8260490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

lon Calculated m/z

[M+Na]* 697.2800

Observed m/z Molecular Formula

697.2612 C3sH42011Na

Source: Krsti€ et al., 2021[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The *H NMR spectrum gives information about the chemical environment and

connectivity of hydrogen atoms, while the 13C NMR spectrum provides information about the

carbon skeleton.

Table 2: 13C NMR Spectroscopic Data for Jatrophane 2 (125.80 MHz, CDCIs)

Position Chemical Shift (6c) in ppm
9 208.29

14 204.69

1 169.55

1" 163.90

i 170.28

1vi 165.96

6(17) 140.78, 116.48

11(12) 135.48, 133.22

Aromatic (8C)

129.50, 129.45, 129.24, 129.34, 130.04, 130.69,
133.85, 133.94

Oxygenated (5C)

91.30 (C-2), 77.92 (C-3), 73.94 (C-5), 76.78 (C-
7), 91.83 (C-15)

Methyl (6C)

18.58 (C-16), 26.91 (C-18), 23.29 (C-19), 18.33
(C-20), 20.92 (C-2"), 20.86 (C-2iv)
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Source: Krsti¢ et al., 2021[1]

Table 3: Selected *H NMR Spectroscopic Data for Jatrophane 1 (500.26 MHz, CDCls) from the
same study, illustrating typical jatrophane proton signals.

Chemical Shift (6H) in ppm, Coupling

Protons Constant (J) in Hz

H-1la/H-1B 3.95d,2.56d

H-3/H-4/H-5 4.71 brs, 2.85 d, 5.55 brs
H-7/H-8a/H-8]3 497d, 2.43dd, 2.02d

H-11/H-12 5.22 d (J = 16.0), 5.54 dd (J = 16.0, 10)
H-13/H-20 3.60dq, 1.22d

Source: Krsti¢ et al., 2021

Experimental Protocols

The isolation and structural characterization of jatrophane diterpenes involve a series of
chromatographic and spectroscopic techniques.

Isolation and Purification

Jatrophane diterpenes are typically isolated from the latex or various plant parts of Euphorbia
species. A general procedure involves:

» Extraction: The plant material is extracted with a solvent such as chloroform or methanol.

o Chromatography: The crude extract is then subjected to multiple chromatographic steps for
purification. These may include:

o Column chromatography on silica gel or polyamide.

o Preparative thin-layer chromatography (TLC).
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o High-performance liquid chromatography (HPLC), often using both normal-phase and
reversed-phase columns.

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer, typically at
frequencies of 500 MHz or higher for protons. Deuterated chloroform (CDCIs) is a common
solvent, with tetramethylsilane (TMS) used as an internal standard. For complete structure
elucidation, a suite of 2D NMR experiments is employed, including COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear
Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or
ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments help to
establish the connectivity of protons and carbons and to determine the relative
stereochemistry of the molecule.

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
is used to determine the accurate mass and elemental composition of the isolated
compounds.

Biological Activity Assessment: P-glycoprotein
Inhibition

Jatrophane diterpenes are frequently investigated for their ability to inhibit P-glycoprotein (P-
gp), a membrane transporter that plays a significant role in multidrug resistance (MDR) in

cancer cells. P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their
efficacy. Inhibitors of P-gp can help to overcome this resistance.

Below is a diagram illustrating a typical experimental workflow to screen for P-gp inhibitory
activity.
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4 Cell Culture and Preparation

Culture P-gp overexpressing
cancer cells (e.g., NCI-H460/R) and
parental sensitive cells.

:

Seed cells in 96-well plates
and allow to adhere.

Treatment

Add Jatrophane 2 at various
concentrations. Include positive
control (e.g., Verapamil) and
negative control (vehicle).

:

Pre-incubate for a defined period.

\\a /

/Rhodamine 123 Accumulation Assay\

Add Rhodamine 123 (a P-gp substrate)
to all wells.

Incubate for a specific time
(e.g., 90 minutes).

Wash cells to remove
extracellular Rhodamine 123.

Lyse cells to release
intracellular Rhodamine 123.

G J
N

4 Data Acquisiticn and Analysis

Measure intracellular fluorescence
using a plate reader.

;

Calculate the IC50 value for
P-gp inhibition by Jatrophane 2.

Click to download full resolution via product page

Caption: Workflow for P-gp Inhibition Assay.
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This guide provides a foundational understanding of the spectroscopic characteristics of
Jatrophane 2 and the methodologies used for its study. The presented data and protocols are
essential for researchers in natural product chemistry and drug discovery who are working with
this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8260490?utm_src=pdf-body
https://www.benchchem.com/product/b8260490?utm_src=pdf-custom-synthesis
https://cer.ihtm.bg.ac.rs/bitstream/handle/123456789/4910/5document.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/publication/232320215_Jatrophane_diterpenoids_from_the_latex_of_Euphorbia_dendroides_and_their_anti-P-glycoprotein_activity_in_human_multi-drug_resistant_cancer_cell_lines
https://www.benchchem.com/product/b8260490#spectroscopic-data-of-jatrophane-2-nmr-ms
https://www.benchchem.com/product/b8260490#spectroscopic-data-of-jatrophane-2-nmr-ms
https://www.benchchem.com/product/b8260490#spectroscopic-data-of-jatrophane-2-nmr-ms
https://www.benchchem.com/product/b8260490#spectroscopic-data-of-jatrophane-2-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8260490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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